

physical and chemical properties of 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylpyridine N-oxide

Cat. No.: B094516

[Get Quote](#)

An In-depth Technical Guide to 4-Methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Methylpyridine N-oxide**, also known as 4-Picoline N-oxide. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

4-Methylpyridine N-oxide is a heterocyclic compound that has garnered significant interest due to its biological activity and utility as a chemical intermediate.^[1] It is a derivative of pyridine and is characterized by the presence of an N-oxide functional group. The physical and chemical properties of **4-Methylpyridine N-oxide** are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₇ NO ^{[1][2][3][4][5]}
Molecular Weight	109.13 g/mol ^{[2][3][4][5]}
Appearance	White to light yellow or light orange powder/crystals. ^[4]
Melting Point	182-186 °C ^{[2][6]}
Boiling Point	95-98 °C at 2 Torr ^[7]
Density	0.944 ± 0.06 g/cm ³ (Predicted) ^[7]
Solubility	Soluble in polar solvents like water and alcohols. ^[8]
pKa	1.38 ± 0.10 (Predicted) ^[9]
Flash Point	149 °C (closed cup) ^[2]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **4-Methylpyridine N-oxide**.

¹H NMR (500 MHz, CDCl₃):

- δ 2.37 (s, 3H, -CH₃)
- δ 7.12 (s, 2H, Ar-H)
- δ 8.13 (s, 2H, Ar-H) ppm^[10]

¹³C NMR (125 MHz, CDCl₃):

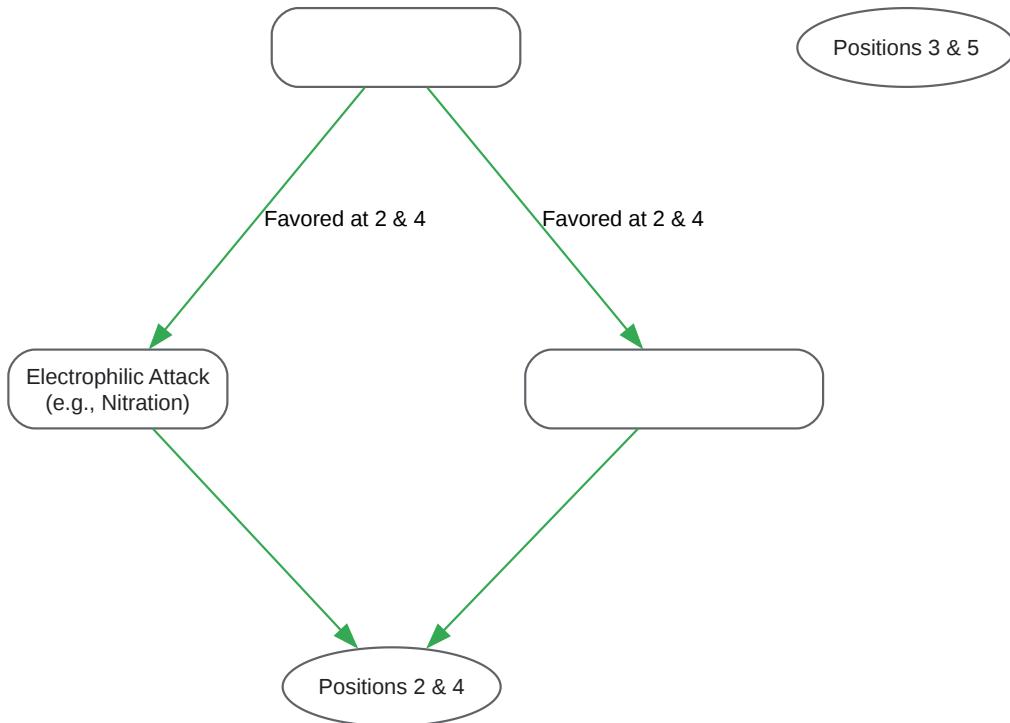
- δ 20.1
- δ 126.6
- δ 138.0

- δ 138.4 ppm[10]

Chemical Reactivity and Applications

The reactivity of the pyridine N-oxide moiety is a key aspect of its chemistry. The N-oxide group alters the electron distribution in the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.[11]

Resonance and Reactivity: The N-oxide group can donate electron density to the pyridine ring through resonance, which increases the electron density at the 2, 4, and 6 positions. This makes these positions more susceptible to electrophilic attack compared to pyridine itself. Conversely, the electronegative oxygen atom can withdraw electron density inductively, and the positively charged nitrogen in some resonance structures deactivates the ring towards electrophilic substitution. The resonance hybrid shows partial positive charges at the 2, 4, and 6 positions and a partial negative charge on the oxygen.[11]


Nucleophilic Substitution: Nucleophilic substitution reactions on the pyridine N-oxide ring typically occur at the 2- and 4-positions.[11]

Electrophilic Substitution: Electrophilic attack is directed to the 2- and 4-positions due to the electron-donating effect of the N-oxide group through resonance.[11]

Applications:

- **Synthesis of Isoniazid:** **4-Methylpyridine N-oxide** is a precursor in the synthesis of isonicotinic acid, which is an important intermediate for producing the tuberculosis drug isoniazid.[12]
- **Oxidizing Agent:** Pyridine N-oxide derivatives can act as oxidizing agents in various chemical transformations.[13]
- **Ligand in Coordination Chemistry:** The oxygen atom of the N-oxide group can coordinate with metal ions, making **4-Methylpyridine N-oxide** a useful ligand in the synthesis of coordination compounds.[14]
- **Biological Activity:** Heterocyclic compounds containing an N-oxide group have shown a range of biological activities, including bactericidal, analgesic, and antiviral properties.[1]

Below is a diagram illustrating the general reactivity of the pyridine N-oxide ring.

[Click to download full resolution via product page](#)

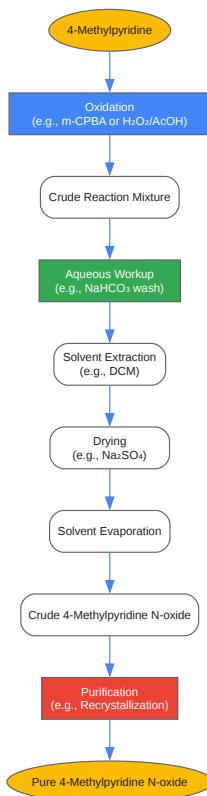
General Reactivity of the Pyridine N-Oxide Ring.

Experimental Protocols

Synthesis of 4-Methylpyridine N-oxide

A common method for the synthesis of **4-Methylpyridine N-oxide** involves the oxidation of 4-methylpyridine.

Method 1: Using m-Chloroperoxybenzoic Acid (m-CPBA)


- Reaction Setup: Dissolve 10g of 4-methylpyridine in 100ml of dichloromethane in a round-bottom flask.^[15] Cool the mixture to 0-5 °C using an ice bath.^[15]

- **Addition of Oxidant:** While stirring, slowly add 27.8g of m-chloroperoxybenzoic acid (m-CPBA) to the cooled solution.[15]
- **Reaction:** Allow the reaction to stir for 24 hours at room temperature (20-25 °C).[15]
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (10:1) to confirm the complete consumption of the starting material.[15]
- **Workup and Purification:** Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Method 2: Using Hydrogen Peroxide and Acetic Acid

- **Reaction Setup:** To a stirred solution of 4-methylpyridine in acetic acid, add a 30% hydrogen peroxide solution at room temperature under an inert atmosphere.[16]
- **Reaction:** Heat the reaction mixture at reflux for 24 hours.[16]
- **Monitoring:** Monitor the reaction using TLC to ensure the starting material is fully consumed. [16]
- **Workup:** Remove the volatile components (acetic acid and water) in vacuo to afford the product.[16]

The following diagram illustrates a general workflow for the synthesis and purification of **4-Methylpyridine N-oxide**.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-甲基吡啶-N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methylpyridine N-oxide (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Picoline N-oxide | C6H7NO | CID 13857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. 4-methylpyridine N-oxide [stenutz.eu]
- 7. 4-METHYLPYRIDINE-N-OXIDE CAS#: 20364-30-1 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1003-67-4 CAS MSDS (4-Picoline-N-oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyridine N-oxide [organic-chemistry.org]
- 14. bocsci.com [bocsci.com]
- 15. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 16. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Methylpyridine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094516#physical-and-chemical-properties-of-4-methylpyridine-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com